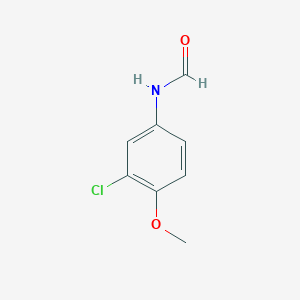
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile, also known as CA-Isonicotinonitrile, is a novel compound that has attracted the attention of researchers due to its potential use in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Cyanoazetidin-1-yl)isonicotinonitrile involves the reaction of 3-cyanoazetidine with isonicotinonitrile in the presence of a suitable catalyst.
Starting Materials
3-cyanoazetidine, isonicotinonitrile, catalyst
Reaction
Step 1: 3-cyanoazetidine is reacted with isonicotinonitrile in the presence of a suitable catalyst., Step 2: The reaction mixture is stirred at a suitable temperature and for a suitable time to allow the reaction to proceed., Step 3: The product, 2-(3-Cyanoazetidin-1-yl)isonicotinonitrile, is isolated and purified using standard techniques such as column chromatography or recrystallization.
作用机制
The exact mechanism of action of 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. For example, it has been found to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation.
生化和生理效应
2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been found to exhibit anti-bacterial activity. One study reported that it was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One advantage of using 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile in lab experiments is its wide range of biological activities. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation is its low yield in the synthesis process, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to explore its mechanism of action and to determine its efficacy in vivo. Another area of interest is the development of more efficient synthesis methods for 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile, which would increase its availability for research purposes. Additionally, studies are needed to explore the potential side effects and toxicity of this compound.
科学研究应用
2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile has been found to exhibit a wide range of biological activities, making it a potential candidate for use in the field of medicinal chemistry. Several studies have reported its anti-inflammatory and anti-cancer properties. In one study, 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study, it was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-4-8-1-2-13-10(3-8)14-6-9(5-12)7-14/h1-3,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCDJJAGUVXJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)
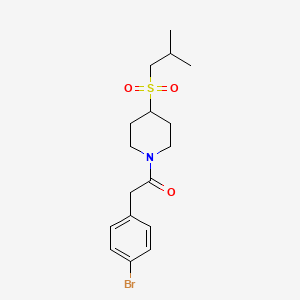
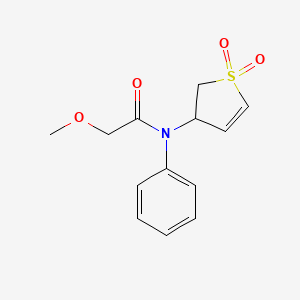
![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)
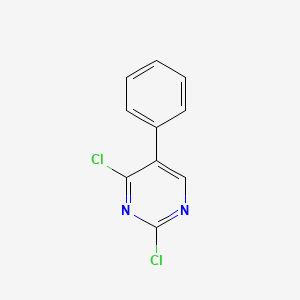
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)
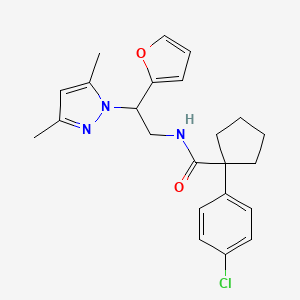
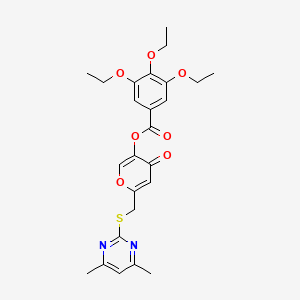
![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)
![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)
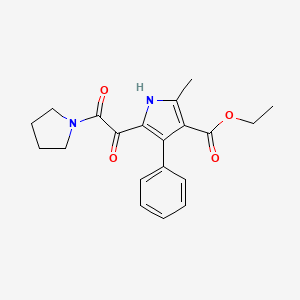
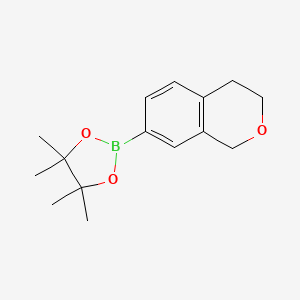
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)
